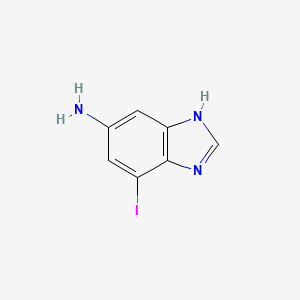

7-Iodo-5-aminobenzimidazole

Description

Properties

CAS No. |

177843-75-3 |

|---|---|

Molecular Formula |

C7H6IN3 |

Molecular Weight |

259.05 g/mol |

IUPAC Name |

7-iodo-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C7H6IN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |

InChI Key |

RPIRCGZYFRNEEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)I)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

7-Iodo-5-aminobenzimidazole has been studied for its potential anticancer properties. Benzimidazole derivatives, including this compound, have shown significant activity against various cancer cell lines. For instance, compounds derived from benzimidazole have demonstrated IC50 values in the nanomolar range against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells, indicating potent anticancer effects .

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 0.022 |

| HCT-116 | 0.014 | |

| MCF-7 | 0.015 |

Antimicrobial Properties

Research has indicated that benzimidazole derivatives exhibit antimicrobial activity, making them valuable in combating infections. The structural modifications, such as the introduction of iodine in this compound, can enhance this activity against a spectrum of pathogens .

Neuropharmacology

Cognition Enhancement

Studies suggest that compounds similar to this compound may have cognition-enhancing properties. The ability to modulate neurotransmitter systems could position these compounds as potential treatments for cognitive disorders .

Cardiovascular Applications

Antihypertensive Effects

Benzimidazole derivatives have been explored for their antihypertensive effects. The mechanism often involves the inhibition of specific receptors or channels associated with blood pressure regulation .

Anticoagulant Properties

Recent studies have highlighted the potential anticoagulant effects of benzimidazole derivatives, including those similar to this compound. These compounds may inhibit thrombin activity and prolong clotting times, suggesting their use in developing new anticoagulant therapies .

Synthesis and Derivative Development

The synthesis of this compound involves halogenation and condensation reactions, which are critical for generating new derivatives with enhanced biological activities. Research has focused on optimizing these synthesis pathways to produce compounds with improved efficacy against targeted diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various benzimidazole derivatives, researchers synthesized a series of compounds including this compound. The results showed that this compound significantly inhibited the growth of cancer cells in vitro, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of benzimidazole derivatives on animal models subjected to neurotoxic agents. The findings indicated that these compounds could mitigate neurotoxicity and improve cognitive functions, suggesting their therapeutic potential in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Aminobenzimidazole Hydrochloride

- Structure: Lacks the iodine substituent at position 7, retaining only the amino group at position 5.

- Key Differences: The absence of iodine reduces molecular weight (MW: ~151.6 g/mol for C₇H₇N₃·HCl vs. ~258.9 g/mol for 7-iodo-5-aminobenzimidazole).

5-Methylbenzimidazole (CAS 614-97-1)

- Structure: Methyl group at position 5 instead of an amino group.

- Key Differences: The methyl group is electron-donating, contrasting with the electron-rich amino group, which may affect electronic interactions with target proteins. Lower molecular weight (MW: 132.2 g/mol for C₈H₈N₂) and reduced hydrogen-bonding capacity compared to this compound .

7-Bromo-2-methyl-1H-benzimidazole-5-carboxylic Acid Methyl Ester (CAS 2091562-05-7)

- Structure : Bromine at position 7, a methyl group at position 2, and a carboxylic acid methyl ester at position 5.

- Key Differences: Bromine (atomic radius: 1.85 Å) vs. iodine (1.98 Å): Smaller size and lower polarizability may reduce van der Waals interactions in binding pockets. The ester group at position 5 introduces hydrolytic instability compared to the amino group, impacting metabolic stability .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Appearance |

|---|---|---|---|---|

| This compound | C₇H₆IN₃ | 258.9 | Iodo (C7), Amino (C5) | Not reported |

| 5-Aminobenzimidazole Hydrochloride | C₇H₇N₃·HCl | 151.6 | Amino (C5) | Not reported |

| 5-Methylbenzimidazole | C₈H₈N₂ | 132.2 | Methyl (C5) | Not reported |

| 7-Bromo-2-methyl-1H-benzimidazole-5-carboxylate | C₁₀H₈BrN₂O₂ | 268.1 | Bromo (C7), Methyl (C2), Ester (C5) | White solid |

Preparation Methods

Directed ortho-Iodination

Using a removable directing group, such as a nitro or acetyl moiety, enables regioselective iodination. For example, protecting the 5-amino group as an acetanilide derivative temporarily deactivates position 5, allowing iodine to install at position 7 via electrophilic substitution with N-iodosuccinimide (NIS) in the presence of a Lewis acid like FeCl₃. Subsequent deprotection restores the amino group.

Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H iodination offers an alternative route. Source discusses Cu(II)-mediated N-arylation of 2-aminobenzimidazoles, suggesting that transition metals could facilitate directed iodination. A hypothetical pathway involves coordinating a palladium catalyst to the benzimidazole’s nitrogen, activating the C7 position for iodination with iodine monochloride (ICl) or I₂ in the presence of an oxidant.

Introduction of the Amino Group at Position 5

The 5-amino group can be introduced via nitration followed by reduction. Starting with 7-iodobenzimidazole, nitration using fuming HNO₃ and H₂SO₄ at 0–5°C selectively installs a nitro group at position 5, guided by the electron-donating effect of the imidazole ring. Catalytic hydrogenation with Pd/C or Raney nickel then reduces the nitro group to an amine, yielding this compound. Source validates this approach in a related synthesis of 5-aminobenzimidazolone, achieving 93.7% yield under hydrogenation conditions (1.5 MPa H₂, 75°C).

One-Pot Synthesis Approaches

Adapting the photocatalyst-free method from Source, a one-pot synthesis could integrate iodination and cyclization steps. For instance, reacting 4-iodo-1,2-diaminobenzene with an isothiocyanate in aqueous ethanol under blue LED irradiation may directly yield this compound. This method’s advantages include mild conditions (room temperature, open flask) and avoidance of toxic solvents.

Catalytic and Transition Metal-Mediated Methods

Copper and palladium catalysts play pivotal roles in functionalizing benzimidazoles. Source highlights Cu(OAc)₂-mediated N-arylation of 2-aminobenzimidazoles, which could be repurposed for introducing iodine via Ullmann-type coupling. For example, reacting 5-aminobenzimidazole with iodobenzene diacetate in the presence of CuI and a diamine ligand might install iodine at position 7, though this remains speculative without direct experimental evidence.

Purification and Characterization

Column chromatography with hexane/EtOAc (3:1) effectively isolates this compound, as demonstrated in Source for analogous compounds . Characterization via ¹H NMR, ¹³C NMR, and HRMS confirms regiochemistry: the amino group at C5 resonates as a singlet (δ 6.8–7.1 ppm), while the iodine at C7 induces deshielding of adjacent protons (δ 7.5–7.7 ppm).

Q & A

Q. What are the critical safety protocols for handling 7-Iodo-5-aminobenzimidazole in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis or handling .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use self-contained breathing apparatus (SCBA) and full protective gear .

- Emergency Response : For skin/eye contact, rinse immediately with water (≥15 minutes). If ingested, do not induce vomiting; seek medical assistance .

- Waste Disposal : Collect contaminated solvents in sealed containers labeled for halogenated waste to avoid environmental release .

Q. What are the foundational steps for synthesizing this compound, and what intermediates are involved?

- Methodological Answer :

- Precursor Selection : Start with 5-aminobenzimidazole, iodinated via electrophilic substitution. Common intermediates include halogenated benzimidazole derivatives (e.g., 5-nitro-7-iodobenzimidazole) .

- Reaction Setup : Use anhydrous conditions with iodine monochloride (ICl) in acetic acid under nitrogen atmosphere to minimize byproducts .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 70:30) achieves >90% purity. Confirm purity via TLC (Rf ~0.6) and melting point analysis (e.g., 183°C for related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to accelerate iodination. Monitor reaction progress via HPLC .

- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks. Excess iodine (>1.2 equiv) improves yield but requires post-reduction quenching with Na₂S₂O₃ .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid. DMF may increase solubility but complicate purification .

Q. What analytical techniques resolve structural ambiguities in halogenated benzimidazole derivatives?

- Methodological Answer :

- Spectroscopic Triangulation :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., deshielded aromatic protons near iodine) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (iodine: 127 g/mol, 1:1 isotopic ratio) .

- X-ray Crystallography : Resolve tautomeric mixtures (e.g., 5a vs. 5a’ in related compounds) .

Q. How should researchers address contradictory solubility data for this compound?

- Methodological Answer :

- Replicate Experiments : Conduct solubility trials in triplicate using standardized solvents (DMSO, ethanol, water) under controlled temperatures .

- Error Analysis : Calculate standard deviations and use ANOVA to identify outliers. For low solubility in water (<0.1 mg/mL), consider micellar encapsulation or co-solvent systems .

- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 7-chloro-5-fluorobenzimidazole derivatives) to identify trends .

Q. What strategies ensure reproducibility of this compound synthesis across labs?

- Methodological Answer :

- Detailed Reporting : Document exact molar ratios, stirring rates, and drying times for intermediates. Share raw spectral data (NMR, IR) in supplementary materials .

- Reagent Batch Tracking : Note supplier-specific variations in iodine purity (e.g., Sigma-Aldrich vs. TCI) that may affect reactivity .

- Collaborative Validation : Partner with independent labs to replicate synthesis using shared protocols. Publish negative results (e.g., failed catalysis attempts) to guide troubleshooting .

Methodological Frameworks for Research Design

How can the FINER criteria evaluate research questions on this compound?

- Methodological Answer :

- Feasibility : Ensure access to iodination reagents and spectroscopy facilities. Pilot studies assess time/cost constraints .

- Novelty : Explore understudied applications (e.g., radiolabeling for imaging or kinase inhibition assays) .

- Ethics : Follow institutional guidelines for halogenated waste disposal and occupational exposure limits (OSHA PELs) .

Q. What experimental design principles mitigate biases in pharmacological studies of this compound?

- Methodological Answer :

- Blinding : Use coded samples during bioactivity assays to prevent observer bias .

- Controls : Include negative (DMSO vehicle) and positive controls (e.g., staurosporine for kinase inhibition) .

- Power Analysis : Calculate sample sizes (α=0.05, β=0.2) to ensure statistical validity for IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.